molecular formula C5H9F2N B13258564 1-(2,2-Difluorocyclopropyl)ethan-1-amine

1-(2,2-Difluorocyclopropyl)ethan-1-amine

Cat. No.: B13258564
M. Wt: 121.13 g/mol
InChI Key: GPYXLJTYTVJBQZ-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)ethan-1-amine is an organic compound characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluorocyclopropyl)ethan-1-amine typically involves the cyclopropanation of alkenes using difluorocarbene intermediates. One common method includes the reaction of 2,2-difluorostyrenes with difluorocarbene in the presence of potassium fluoride and 18-crown-6, which enhances the yield . The reaction is carried out under high temperatures, typically around 180-190°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluorocyclopropyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The cyclopropyl ring can introduce strain into the molecular structure, influencing its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Difluorocyclopropyl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and the ethanamine group makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c1-3(8)4-2-5(4,6)7/h3-4H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYXLJTYTVJBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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